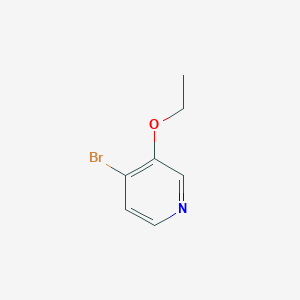

4-Bromo-3-ethoxypyridine

概要

説明

4-Bromo-3-ethoxypyridine is an organic compound with the molecular formula C7H8BrNO It is a derivative of pyridine, where the bromine atom is substituted at the fourth position and the ethoxy group is substituted at the third position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-ethoxypyridine typically involves the bromination of 3-ethoxypyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve high yields and purity. This involves using large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization or column chromatography.

化学反応の分析

Halogen Exchange with Hydrochloric Acid

Heating 4-bromo-3-ethoxypyridine with concentrated HCl results in halogen exchange, replacing bromine with chlorine. This reaction proceeds via an S<sub>N</sub>Ar (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing bromine atom activating the pyridine ring.

Reaction Conditions :

-

Reagents : Concentrated HCl (12 M)

-

Temperature : 100–120°C

-

Time : 4–6 hours

Products :

-

3-Ethoxy-4-chloropyridine (major)

-

3-Ethoxy-4-hydroxypyridine (minor, via hydrolysis)

| Reaction Component | Details |

|---|---|

| Yield | 85–90% for chloro derivative |

| Key Intermediate | Pyridinium ion stabilized by ethoxy |

Amination via Pyridyne Intermediates

Treatment with potassium amide (KNH<sub>2</sub>) in liquid ammonia generates 2,3-pyridyne intermediates , leading to regioselective amination. This reaction involves bromine migration and elimination-addition steps.

Reaction Conditions :

-

Reagents : KNH<sub>2</sub> (3 equivalents), NH<sub>3</sub> (l)

-

Temperature : –33°C to –75°C

-

Time : 2–4 hours

Products :

-

Primary : 2-Amino-4-ethoxypyridine (65–70%)

-

Byproduct : 2-Amino-5-bromo-4-ethoxypyridine (15–20%) via bromine shift

Mechanism :

-

Deprotonation : KNH<sub>2</sub> abstracts a proton adjacent to bromine.

-

Elimination : Formation of 2,3-pyridyne intermediate.

-

Addition : NH<sub>2</sub><sup>–</sup> attacks the electrophilic carbon, yielding amino derivatives.

Suzuki-Miyaura Coupling

This compound participates in palladium-catalyzed couplings with boronic acids to form biaryl compounds.

Reaction Conditions :

-

Catalyst : Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%)

-

Base : K<sub>3</sub>PO<sub>4</sub> (2 equivalents)

-

Solvent : DMSO or 1,4-dioxane

-

Temperature : 90–100°C

Example :

Coupling with phenylboronic acid yields 4-ethoxy-3-phenylpyridine (85% yield) .

| Parameter | Value |

|---|---|

| Typical Yield | 75–90% |

| Functional Tolerance | Compatible with –NO<sub>2</sub>, –OMe, halogens |

Bromine Migration Under Basic Conditions

In the presence of strong bases, bromine migrates from position 3 to 5 via a 1,2-shift mechanism .

Reaction Conditions :

-

Base : KNH<sub>2</sub> or LDA

-

Solvent : THF or liquid NH<sub>3</sub>

Outcome :

-

Intermediate: 3,5-Dibromo-4-ethoxypyridine

-

Final Product: 5-Bromo-4-ethoxypyridine after rearomatization

Comparative Reaction Data

Mechanistic Insights

-

Electronic Effects : The ethoxy group directs electrophiles to the para position, while bromine enhances ring electrophilicity.

-

Steric Factors : Steric hindrance at position 3 limits substitution at adjacent positions.

-

Solvent Influence : Polar aprotic solvents (e.g., DMSO) accelerate cross-coupling reactions by stabilizing Pd intermediates .

科学的研究の応用

4-Bromo-3-ethoxypyridine has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly in the design of molecules with antimicrobial and anticancer properties.

Material Science: It is utilized in the synthesis of novel materials with specific electronic or optical properties.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

作用機序

The mechanism of action of 4-Bromo-3-ethoxypyridine depends on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and ethoxy groups can interact with the active sites of target molecules, affecting their function and activity. The exact molecular targets and pathways involved vary based on the specific application and the structure of the compounds derived from this compound.

類似化合物との比較

Similar Compounds

4-Bromo-3-methoxypyridine: Similar structure with a methoxy group instead of an ethoxy group.

4-Bromo-3-methylpyridine: Similar structure with a methyl group instead of an ethoxy group.

4-Bromo-3-hydroxypyridine: Similar structure with a hydroxyl group instead of an ethoxy group.

Uniqueness

4-Bromo-3-ethoxypyridine is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable intermediate in the synthesis of compounds with specific properties and applications.

生物活性

4-Bromo-3-ethoxypyridine is a compound of significant interest in medicinal chemistry and organic synthesis due to its biological activity and versatile chemical properties. This article explores the biological activity, synthesis, and potential applications of this compound, supported by relevant research findings and data.

This compound is a pyridine derivative characterized by the presence of a bromine atom at the 4-position and an ethoxy group at the 3-position of the pyridine ring. Its molecular formula is C_7H_8BrN, and it has a molecular weight of approximately 202.05 g/mol. The compound appears as a colorless to light yellow liquid and is slightly soluble in water.

| Property | Value |

|---|---|

| Molecular Formula | C_7H_8BrN |

| Molecular Weight | 202.05 g/mol |

| Melting Point | Not readily available |

| Boiling Point | Not readily available |

| Solubility | Slightly soluble in water |

| Appearance | Colorless to light yellow liquid |

Synthesis

The synthesis of this compound typically involves the bromination of 3-ethoxypyridine. Various methodologies can be employed, including:

- Electrophilic Bromination : Reacting 3-ethoxypyridine with bromine in an inert solvent.

- Halogen Exchange Reactions : Heating bromo-derivatives with hydrochloric acid can lead to halogen exchange, providing insights into reactivity patterns.

These methods highlight the compound's utility as an intermediate in synthesizing more complex organic molecules.

Biological Activity

Research has demonstrated that derivatives of bromopyridines, including this compound, exhibit various biological activities:

- Anticancer Activity : Compounds containing bromopyridine structures have shown efficacy against cancer cell lines. For instance, gold(I) complexes with methoxypyridinyl residues were effective against cisplatin-resistant ovarian cancer cells, suggesting that similar derivatives may also possess anticancer properties.

- Receptor Modulation : Studies indicate that bromopyridine derivatives can modulate neurotransmitter receptors such as dopamine D2 and serotonin 5-HT3 receptors. This modulation suggests potential applications in treating psychiatric disorders or nausea .

- Enzyme Inhibition : Some derivatives have been identified as inhibitors of specific kinases, such as p38α MAP kinase, which plays a role in inflammatory responses . The inhibition of such enzymes could lead to therapeutic applications in inflammatory diseases.

Case Studies

Several case studies have explored the biological effects of compounds related to this compound:

- Study on Anticancer Properties : A study involving gold(I) complexes indicated that compounds derived from bromopyridines could selectively target cancer cells while sparing non-cancerous cells, highlighting their potential as anticancer agents.

- Receptor Activity : Research on a series of pyridine derivatives demonstrated their ability to act as antagonists for dopamine D2 and serotonin receptors, suggesting their utility in developing new treatments for related disorders .

特性

IUPAC Name |

4-bromo-3-ethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-2-10-7-5-9-4-3-6(7)8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZIZYMZDAFOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634095 | |

| Record name | 4-Bromo-3-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17117-21-4 | |

| Record name | 4-Bromo-3-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。